An In-depth Technical Guide to 2-Amino-6-chlorobenzothiazole: Chemical Properties and Structure
An In-depth Technical Guide to 2-Amino-6-chlorobenzothiazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2-Amino-6-chlorobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery, synthesis, and the development of novel benzothiazole (B30560) derivatives.
Core Chemical and Physical Properties
2-Amino-6-chlorobenzothiazole is a substituted benzothiazole, a bicyclic heterocyclic system, that presents as an off-white to light beige or pale cream crystalline powder.[1][2] Its chemical stability under normal temperature and pressure makes it a reliable synthon in various chemical transformations.[3]
The key physicochemical properties of 2-Amino-6-chlorobenzothiazole are summarized in the table below, providing a consolidated reference for laboratory and computational applications.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂S | [1][4][5][6] |
| Molecular Weight | 184.65 g/mol | [5][6] |
| Melting Point | 196.5-201 °C | [1][2] |
| Appearance | Off-white to light beige crystalline powder | [1][2] |
| Solubility | Insoluble in water.[3] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] | [3][7] |
| Assay | ≥98.5% (GC) | [2] |
Structural Information
The structural identity of 2-Amino-6-chlorobenzothiazole is well-defined by various chemical identifiers and representations, which are crucial for database searches, structural analysis, and molecular modeling.
| Identifier | Value | Source(s) |
| IUPAC Name | 6-chloro-1,3-benzothiazol-2-amine | [2][6] |
| CAS Number | 95-24-9 | [1][4][5][6] |
| SMILES String | Nc1nc2ccc(Cl)cc2s1 | [5] |
| InChI Key | VMNXKIDUTPOHPO-UHFFFAOYSA-N | [2][4] |
The molecular structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, with an amino group at position 2 and a chlorine atom at position 6. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a versatile building block for more complex molecules.
Caption: Chemical structure of 2-Amino-6-chlorobenzothiazole.
Experimental Protocols: Synthesis
The synthesis of 2-Amino-6-chlorobenzothiazole can be achieved through several established methods. A classical and widely cited approach involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen.
Classical Synthesis from 4-chloroaniline (B138754)
This method is a common route for the preparation of 6-substituted 2-aminobenzothiazoles.
Materials:
-
4-chloroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve 4-chloroaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid to the cooled mixture with constant stirring. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture with a concentrated ammonium (B1175870) hydroxide (B78521) solution until a precipitate forms.
-
Filter the precipitate, wash it thoroughly with water, and allow it to dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-Amino-6-chlorobenzothiazole.
Synthesis from 4-chlorophenylthiourea
An alternative method utilizes 4-chlorophenylthiourea as the starting material.[8]
Materials:
-
4-chlorophenylthiourea
-
Sulfuryl chloride (SO₂Cl₂)
-
Ammonia (B1221849) solution (25%)
Procedure:
-
Suspend 4-chlorophenylthiourea in chlorobenzene with stirring.
-
Add sulfuryl chloride uniformly to the suspension at a temperature of 40-45 °C over approximately 3 hours.
-
After the gas evolution ceases, remove the chlorobenzene by steam distillation.
-
Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 with a 25% ammonia solution.
-
The crude 2-Amino-6-chlorobenzothiazole will agglomerate. Decant the aqueous layer.
-
Dry the crude product. Further purification can be achieved by recrystallization.
Caption: A generalized workflow for the synthesis of 2-Amino-6-chlorobenzothiazole.
Reactivity and Potential Applications
2-Amino-6-chlorobenzothiazole is a versatile intermediate in organic synthesis. The amino group at the 2-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and Schiff base formation. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of a wide range of derivatives with potential biological activities.
Derivatives of 2-aminobenzothiazole (B30445) have been investigated for a variety of pharmacological applications, including as anticancer, antimicrobial, and anthelmintic agents.[9][10] Specifically, substituted 2-aminobenzothiazoles have been shown to interact with biological targets such as the PI3K/Akt and EGFR signaling pathways, which are often dysregulated in cancer.[11][12] While the specific biological activity and signaling pathway involvement of 2-Amino-6-chlorobenzothiazole itself are subjects of ongoing research, its structural motif is a key component in the design of new therapeutic agents.
This document provides a foundational understanding of 2-Amino-6-chlorobenzothiazole. Further research into its biological activities and the development of novel synthetic methodologies will continue to expand its utility in science and industry.
References
- 1. 2-Amino-6-chlorobenzothiazole | 95-24-9 [chemicalbook.com]
- 2. H27877.06 [thermofisher.com]
- 3. 2-Amino-6-chlorobenzothiazole(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]
- 5. 2-Amino-6-chlorobenzothiazole 99 95-24-9 [sigmaaldrich.com]
- 6. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-6-chlorobenzothiazole | CAS:95-24-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. prepchem.com [prepchem.com]
- 9. saspublishers.com [saspublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
